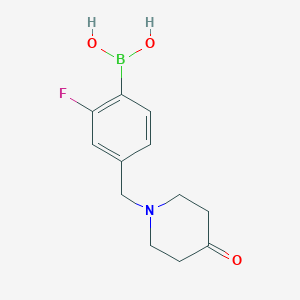

Ácido (5-(((2,4-Dimetoxi-bencil)amino)metil)-2-fluorofenil)borónico

Descripción general

Descripción

(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C16H19BFNO4 and its molecular weight is 319.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Descubrimiento y Desarrollo de Fármacos

Los ácidos borónicos son cruciales en el desarrollo de nuevos fármacos debido a su reactividad única y su capacidad para formar enlaces covalentes estables con moléculas biológicas. El compuesto en cuestión podría utilizarse en la síntesis de inhibidores de moléculas pequeñas dirigidos a diversas enfermedades. Su parte de ácido borónico puede interactuar con enzimas o receptores que reconocen dioles, como los que se encuentran en la superficie de las células cancerosas .

Inhibición Enzimática

Se sabe que el grupo funcional ácido borónico actúa como inhibidor para ciertas enzimas, como las proteasas de serina y las metalo-β-lactamasas. Esto se debe a su capacidad de formar complejos covalentes reversibles con el sitio activo de la enzima, lo que podría conducir a tratamientos novedosos para infecciones bacterianas resistentes a los antibióticos .

Reconocimiento Molecular

En biología química, los ácidos borónicos pueden servir como elementos de reconocimiento molecular. Pueden formar enlaces covalentes reversibles con dioles, que son abundantes en moléculas biológicas como los azúcares. Esta propiedad se explota en el diseño de sensores y sistemas de administración para agentes terapéuticos .

Química Supramolecular

Los ensamblajes supramoleculares que involucran ácidos borónicos pueden ser sensibles a diversos estímulos, incluido el pH y la presencia de dioles. Esto los hace adecuados para construir materiales dinámicos que pueden sufrir autoensamblaje y desensamblaje en respuesta a cambios ambientales .

Ciencia de los Materiales

Los ácidos borónicos se utilizan en la creación de materiales inteligentes. Su capacidad para unirse con dioles se puede aprovechar para crear polímeros, revestimientos y geles sensibles que cambian sus propiedades en presencia de moléculas específicas, lo que es valioso en el desarrollo de superficies sensibles y sistemas de administración de fármacos .

Síntesis Orgánica

En la síntesis orgánica, los ácidos borónicos se emplean en diversas reacciones de acoplamiento cruzado, como el acoplamiento de Suzuki-Miyaura, para formar enlaces carbono-carbono. Este derivado particular de ácido borónico podría utilizarse para introducir motivos fluorofenil en moléculas orgánicas complejas, lo que es una transformación valiosa en la síntesis de productos farmacéuticos y agroquímicos .

Mecanismo De Acción

The pharmacokinetics of boronic acids can be influenced by several factors, including their physicochemical properties, formulation, route of administration, and individual patient characteristics. They are generally well absorbed and can distribute widely in the body. Their metabolic stability and elimination can vary .

The action of boronic acids can be influenced by environmental factors such as pH and the presence of certain ions, which can affect their stability and reactivity .

Análisis Bioquímico

Biochemical Properties

(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound interacts with the active sites of proteasomes, inhibiting their function and thereby affecting protein turnover within cells . Additionally, (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid has been shown to interact with other biomolecules such as kinases and phosphatases, influencing various signaling pathways .

Cellular Effects

The effects of (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting the ubiquitin-proteasome pathway, leading to the accumulation of misfolded proteins and subsequent cell death . This compound also affects cell signaling pathways, including the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation . Furthermore, (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid influences gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid exerts its effects primarily through the inhibition of proteasome activity. The boronic acid moiety of the compound forms a covalent bond with the catalytic threonine residue in the active site of the proteasome, thereby blocking its proteolytic activity . This inhibition leads to the accumulation of polyubiquitinated proteins, triggering cellular stress responses and apoptosis. Additionally, the compound may modulate the activity of other enzymes, such as kinases, by binding to their active sites and altering their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and moisture . Long-term exposure to the compound has been shown to result in sustained inhibition of proteasome activity, leading to prolonged cellular stress and apoptosis. These temporal effects highlight the importance of proper storage and handling of the compound in research settings.

Propiedades

IUPAC Name |

[5-[[(2,4-dimethoxyphenyl)methylamino]methyl]-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BFNO4/c1-22-13-5-4-12(16(8-13)23-2)10-19-9-11-3-6-15(18)14(7-11)17(20)21/h3-8,19-21H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNXHPSQLIAAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CNCC2=C(C=C(C=C2)OC)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

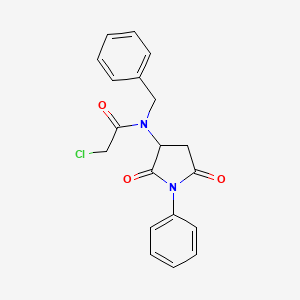

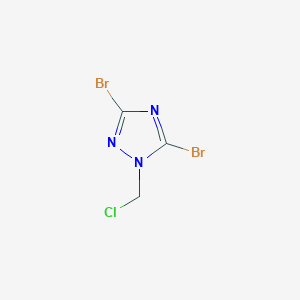

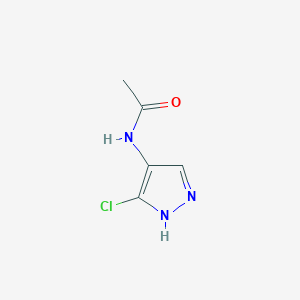

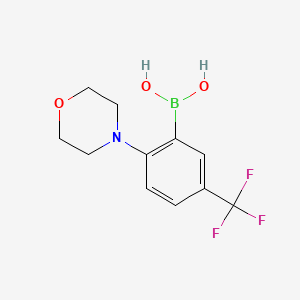

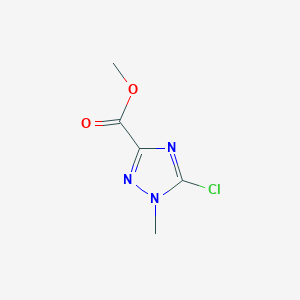

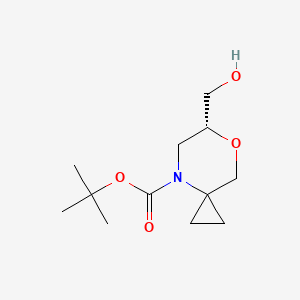

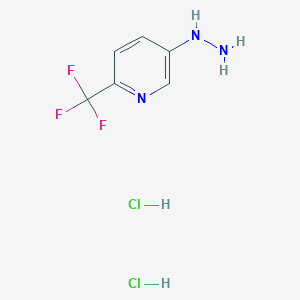

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)

![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)

![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)